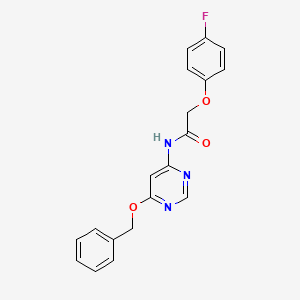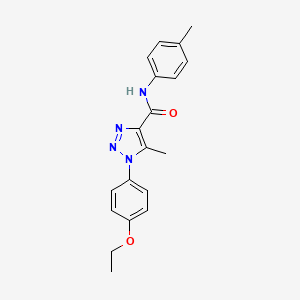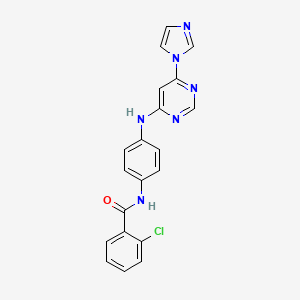![molecular formula C21H29N3O3 B2570157 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate CAS No. 938627-42-0](/img/structure/B2570157.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown potential in the treatment of various cancers, including solid tumors and hematological malignancies.
作用機序
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress, which activates the p53 pathway and induces apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has also been shown to have antiangiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have a number of biochemical and physiological effects. It induces nucleolar stress and activates the p53 pathway, leading to apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate also inhibits angiogenesis, which is necessary for tumor growth and metastasis. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective against a wide range of cancer types. However, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have some toxicity in normal cells, which may limit its clinical use.
将来の方向性
There are several future directions for research on 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. One area of interest is the development of combination therapies that enhance the efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Another area of research is the identification of biomarkers that can predict response to 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Additionally, there is interest in developing more potent and selective Pol I inhibitors that can overcome the limitations of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate in different cancer types.
合成法
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate involves several steps, starting with the reaction of 1-cyanocyclohexylamine with ethyl chloroformate to form 1-(1-cyanocyclohexyl)carbamic acid ethyl ester. This is then reacted with 4-(diethylamino)benzoyl chloride to form 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate.
科学的研究の応用
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.
特性
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-24(5-2)18-11-9-17(10-12-18)20(26)27-16(3)19(25)23-21(15-22)13-7-6-8-14-21/h9-12,16H,4-8,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYWIYUGUCWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2570078.png)
![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2570082.png)



![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)
![5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide](/img/structure/B2570095.png)
![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)
